molecular formula C22H28N4O3S B10943132 5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol

5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10943132
M. Wt: 428.5 g/mol
InChI Key: DVXKKLICGUUQIU-UHFFFAOYSA-N
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Description

“5-{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” is a complex organic compound that features multiple functional groups, including a furan ring, a triazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” can be approached through a multi-step synthetic route:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Attachment of the 2,5-DIMETHYLPHENOXY Group: This step involves the nucleophilic substitution reaction where the phenoxy group is introduced to the furan ring.

    Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.

    Introduction of the Morpholine Group: The morpholine group can be introduced via a nucleophilic substitution reaction.

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and phenoxy groups.

    Reduction: Reduction reactions can occur at the triazole ring and the morpholine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the triazole ring can yield dihydrotriazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Medicine

    Therapeutics: It can be explored for its therapeutic potential in treating various diseases.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “5-{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of “5-{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

3-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H28N4O3S/c1-16-4-5-17(2)20(14-16)28-15-18-6-7-19(29-18)21-23-24-22(30)26(21)9-3-8-25-10-12-27-13-11-25/h4-7,14H,3,8-13,15H2,1-2H3,(H,24,30)

InChI Key

DVXKKLICGUUQIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NNC(=S)N3CCCN4CCOCC4

Origin of Product

United States

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